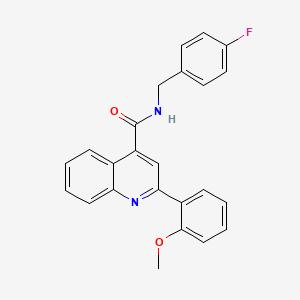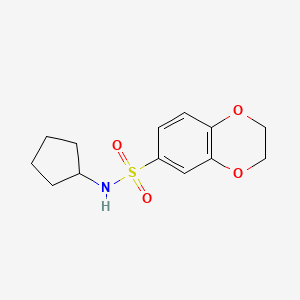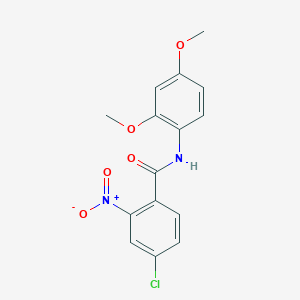
4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide, also known as GW 501516, is a chemical compound that belongs to the class of PPARδ receptor agonists. It is a potent and selective agonist of PPARδ, a nuclear hormone receptor that plays a crucial role in regulating lipid and glucose metabolism, inflammation, and energy homeostasis. GW 501516 has attracted significant attention in the scientific community due to its potential applications in various fields, including metabolic disorders, cardiovascular diseases, and cancer.
作用機序
4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide 501516 exerts its effects by binding to and activating PPARδ, a nuclear hormone receptor that regulates gene expression. PPARδ is expressed in various tissues, including adipose tissue, skeletal muscle, liver, and heart. Upon activation, PPARδ forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences in the promoter region of target genes, leading to their transcriptional activation or repression.
Biochemical and Physiological Effects:
The activation of PPARδ by this compound 501516 has been shown to induce a wide range of biochemical and physiological effects, including:
- Increased fatty acid oxidation and energy expenditure in skeletal muscle and liver
- Improved glucose uptake and insulin sensitivity in adipose tissue and skeletal muscle
- Reduced plasma triglycerides and cholesterol levels
- Inhibition of inflammation and oxidative stress in vascular endothelial cells
- Protection against atherosclerosis and myocardial infarction
- Inhibition of cancer cell growth and proliferation
実験室実験の利点と制限
4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide 501516 has several advantages for use in laboratory experiments, including its high potency and selectivity for PPARδ, its well-characterized mechanism of action, and its ability to modulate multiple metabolic pathways simultaneously. However, there are also some limitations to its use, including its potential for off-target effects, its relatively short half-life in vivo, and the need for careful dosing and monitoring to avoid toxicity.
将来の方向性
There are several potential future directions for research on 4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide 501516, including:
- Further investigation of its effects on metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease
- Exploration of its potential as a therapeutic agent for cardiovascular diseases, such as atherosclerosis and heart failure
- Development of novel PPARδ agonists with improved pharmacokinetic properties and reduced toxicity
- Investigation of its potential as a chemopreventive agent for various types of cancer, including breast, lung, and prostate cancer
- Examination of its effects on other physiological systems, such as the immune system and the central nervous system
In conclusion, this compound 501516 is a potent and selective PPARδ receptor agonist that has attracted significant attention in the scientific community due to its potential applications in various fields. Its well-characterized mechanism of action and multiple metabolic effects make it a promising candidate for further research and development.
合成法
The synthesis of 4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide 501516 involves several steps, starting from the reaction of 4-chloro-2-nitrobenzoic acid with 2,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst to form this compound. The final product is obtained by purification using column chromatography and recrystallization.
科学的研究の応用
4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide 501516 has been extensively studied for its potential applications in various areas of research. In the field of metabolic disorders, this compound 501516 has been shown to improve insulin sensitivity, reduce plasma triglycerides and cholesterol levels, and enhance fatty acid oxidation in skeletal muscle and liver. In animal models of obesity and diabetes, this compound 501516 has been found to prevent weight gain and improve glucose tolerance.
In cardiovascular research, this compound 501516 has been investigated for its ability to protect against atherosclerosis and myocardial infarction. Studies have shown that this compound 501516 can increase the expression of genes involved in lipid metabolism and reduce inflammation in vascular endothelial cells, leading to improved vascular function and reduced plaque formation.
In cancer research, this compound 501516 has been studied for its potential as a chemopreventive agent. Studies have shown that this compound 501516 can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. The mechanism of action involves the activation of PPARδ, which induces apoptosis and inhibits cell cycle progression.
特性
IUPAC Name |
4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-10-4-6-12(14(8-10)23-2)17-15(19)11-5-3-9(16)7-13(11)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTPLVWWLYGXIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5863468.png)

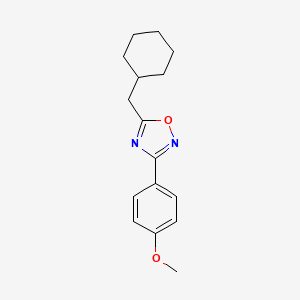
![N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine](/img/structure/B5863489.png)
![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5863496.png)
![2-chloro-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5863499.png)
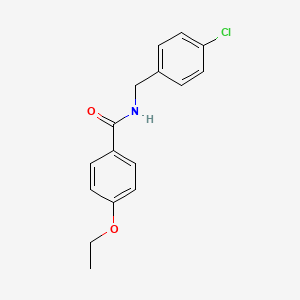

![N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5863528.png)
